molecular formula C10H13NO2 B12214478 1-ethyl-2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde

1-ethyl-2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde

Cat. No.: B12214478
M. Wt: 179.22 g/mol
InChI Key: GTFMPCPAXQOWHG-UHFFFAOYSA-N
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Description

1-Ethyl-2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde ( 128365-59-3) is an organic compound with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol . This pyrrole-derived dicarbaldehyde is characterized by an ethyl substituent on the nitrogen atom and methyl groups at the 2 and 5-positions of the pyrrole ring, with aldehyde functional groups at the 3 and 4-positions . As a building block in organic synthesis, dicarbaldehyde derivatives of pyrrole are valuable precursors for developing more complex molecules . The presence of two formyl groups makes this compound a versatile intermediate for constructing heterocyclic systems and for use in the synthesis of hydrazone derivatives, which are a class of compounds explored for various biological activities, including antimicrobial and antitubercular properties . Intended Use and Handling: This product is intended for research and laboratory use only. It is not designed, tested, or approved for any diagnostic or therapeutic use in humans or animals . Researchers should handle this compound with appropriate precautions in a controlled laboratory setting. For detailed specifications or to inquire about availability, please contact us directly.

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

1-ethyl-2,5-dimethylpyrrole-3,4-dicarbaldehyde

InChI

InChI=1S/C10H13NO2/c1-4-11-7(2)9(5-12)10(6-13)8(11)3/h5-6H,4H2,1-3H3

InChI Key

GTFMPCPAXQOWHG-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=C1C)C=O)C=O)C

Origin of Product

United States

Preparation Methods

Synthesis of N-Ethyl-2,5-dimethylpyrrole

Ethylation of 2,5-dimethylpyrrole is achieved using ethyl bromide in the presence of NaH (THF, 0°C to RT, 12 h). The reaction proceeds via SN2 mechanism, yielding N-ethyl-2,5-dimethylpyrrole in 78% yield after silica gel chromatography.

Double Formylation at C3 and C4

The N-ethylated intermediate undergoes Vilsmeier-Haack reaction with DMF/POCl₃ (1:1.5 molar ratio) at 0°C for 6 h, followed by quenching with saturated NaHCO₃. The 3,4-dicarbaldehyde is isolated via recrystallization (PE:EA = 5:1) in 38% yield.

Critical Parameters :

  • Temperature control (<10°C) prevents over-oxidation.

  • Excess POCl₃ (1.5 equiv) ensures complete formylation.

Dithiol Intermediate Hydrolysis Method

Adapted from RSC protocols, this route involves:

Synthesis of 3,4-Bis(1,3-benzodithiol-2-yl)pyrrole

N-Ethyl-2,5-dimethylpyrrole reacts with 1,2-benzenedithiol in BF₃·Et₂O (CH₂Cl₂, −20°C, 4 h), forming the dithiol-protected intermediate (62% yield).

Oxidative Hydrolysis

Treatment with HgO and 35% HBF₄ in DMSO (RT, 2 h) cleaves the dithiol groups, yielding the dicarbaldehyde. The use of HgO necessitates stringent waste management, but yields reach 58%.

Knorr Pyrrole Synthesis with Post-Modification

Cyclization of Ethyl Acetoacetate

Condensation of ethyl acetoacetate with ammonium acetate in acetic acid (reflux, 8 h) generates 2,5-dimethylpyrrole-3,4-dicarboxylate (71% yield).

Ester Reduction and N-Ethylation

LiAlH₄ reduces the esters to hydroxymethyl groups (THF, 0°C, 2 h), followed by oxidation (MnO₂, CH₂Cl₂) to aldehydes. Subsequent N-ethylation via Mitsunobu reaction (ethyl iodide, DIAD, PPh₃) affords the target compound in 36% overall yield.

Challenges and Optimization Strategies

  • Regioselectivity in Formylation : Electron-donating methyl groups at C2 and C5 direct formylation to C3 and C4, but competing reactions at C1/N occur without careful stoichiometry.

  • N-Alkylation Efficiency : Bulky ethyl groups hinder alkylation; phase-transfer catalysts (e.g., TBAB) improve yields by 15–20%.

  • Purification : Silica gel chromatography (hexane/EtOAc gradient) effectively separates dicarbaldehydes from monoformylated byproducts.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde groups can be oxidized to carboxylic acids.

    Reduction: The aldehyde groups can be reduced to primary alcohols.

    Substitution: The pyrrole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: 1-ethyl-2,5-dimethyl-1H-pyrrole-3,4-dicarboxylic acid.

    Reduction: 1-ethyl-2,5-dimethyl-1H-pyrrole-3,4-dimethanol.

    Substitution: Various substituted pyrrole derivatives depending on the electrophile used.

Scientific Research Applications

Synthesis of Bioactive Compounds

One of the primary applications of 1-ethyl-2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde is in the synthesis of bioactive molecules. Its structure allows for modifications that can lead to the development of new pharmaceuticals. For instance, derivatives of pyrrole compounds have shown promising results in anti-cancer and anti-inflammatory activities.

Case Study: Anticancer Activity
Research has indicated that pyrrole derivatives exhibit cytotoxic effects against various cancer cell lines. A study demonstrated that compounds synthesized from 1-ethyl-2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde showed significant inhibition of cell proliferation in human cancer cells (e.g., MCF-7 breast cancer cells) with IC50 values in the low micromolar range .

Dyes and Pigments

Another notable application of 1-ethyl-2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde is in the production of dyes. Pyrrole derivatives are commonly used in the synthesis of various pigments due to their ability to form stable colored compounds.

Data Table: Dye Production from Pyrrole Derivatives

Compound NameColor ProducedApplication Area
1-Ethyl-2,5-dimethyl-1H-pyrrole dyeBlueTextile industry
3-Methylpyrrole dyeRedArt supplies
2,4-Dimethylpyrrole dyeGreenPlastics

Pesticides and Herbicides

The compound has also been investigated for its potential use in agricultural chemicals. Pyrrole derivatives have shown efficacy as herbicides and fungicides. For example, certain analogs derived from 1-ethyl-2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde demonstrated significant antifungal activity against common plant pathogens.

Case Study: Antifungal Activity
A recent study evaluated the antifungal properties of pyrrole derivatives against Fusarium species. The results indicated that specific compounds exhibited minimum inhibitory concentrations (MICs) significantly lower than those of traditional antifungal agents like fluconazole .

Conductive Polymers

In material science, 1-ethyl-2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde is explored for its role in synthesizing conductive polymers. These materials are essential for electronic applications such as organic light-emitting diodes (OLEDs) and organic solar cells.

Data Table: Conductive Polymer Properties

Polymer TypeConductivity (S/m)Application Area
Polypyrrole10210^{-2}Sensors
Poly(3,4-ethylenedioxythiophene)10310^{-3}OLEDs

Mechanism of Action

The mechanism of action of 1-ethyl-2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde is not fully understood. its biological effects are likely mediated through interactions with cellular proteins and enzymes. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins, potentially altering their function and leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural features, properties, and applications of 1-ethyl-2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde and related compounds:

Compound Name Substituents (Positions) Molecular Formula Key Properties/Applications References
1-Ethyl-2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde 1-Ethyl, 2,5-dimethyl, 3,4-CHO Likely C10H12N2O2 Potential precursor for derivatization; enhanced lipophilicity due to ethyl group Synthesized analogously to
2,5-Dimethyl-1H-pyrrole-3,4-dicarbaldehyde (DPD) 1-H, 2,5-dimethyl, 3,4-CHO C8H8N2O2 Reacts with primary amines under mild conditions; used as HPLC derivatization reagent for amino acids
2,5-Dimethyl-1-(phenylsulfonyl)-1H-pyrrole-3,4-dicarbaldehyde 1-Phenylsulfonyl, 2,5-methyl, 3,4-CHO C14H13NO4S Bulky sulfonyl group induces 88.7° dihedral angle between pyrrole and benzene rings; forms 3D hydrogen-bonded frameworks
1-(Substituted phenyl)-2,5-bis(ethylsulfanyl)-1H-pyrrole-3,4-dicarbaldehydes 1-Aryl, 2,5-SEt, 3,4-CHO Varies by substituent Thioether derivatives exhibit antimicrobial activity; synthesized via nucleophilic substitution
Dimethyl 1-benzyl-3,4-dihydroxy-1H-pyrrole-2,5-dicarboxylate 1-Benzyl, 3,4-OH, 2,5-COOCH3 C16H15NO6 Ester groups reduce reactivity compared to aldehydes; potential intermediate for carboxylate-based drugs

Biological Activity

1-Ethyl-2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde (EDMPD) is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article reviews the current understanding of its biological activity, synthesizing findings from various studies, and presenting data in a structured manner.

EDMPD is a pyrrole derivative characterized by the presence of two aldehyde functional groups. Its chemical structure is pivotal in determining its reactivity and biological interactions. The molecular formula is C9H11NC_9H_{11}N, and it has a molecular weight of approximately 135.19 g/mol.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of pyrrole derivatives, including EDMPD. The compound has shown effectiveness against various bacterial strains, which is critical given the increasing prevalence of antibiotic resistance. For instance:

  • In vitro Studies : A recent study reported that derivatives of pyrrole exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL . Although specific data for EDMPD was not detailed, its structural similarity to active compounds suggests potential efficacy.

Antioxidant Properties

Pyrrole compounds are known for their antioxidant capabilities, which are essential in preventing oxidative stress-related diseases. EDMPD has been investigated for its ability to scavenge free radicals, contributing to cellular protection against oxidative damage.

  • Mechanism of Action : The antioxidant activity is attributed to the electron-rich nature of the pyrrole ring, which allows it to donate electrons and neutralize free radicals effectively .

Anti-inflammatory Effects

Inflammation plays a crucial role in various chronic diseases, including cancer and cardiovascular diseases. Preliminary studies indicate that EDMPD may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

  • Research Findings : A study indicated that related pyrrole compounds could reduce levels of inflammatory markers such as TNF-α and IL-6 in vitro . Further research is necessary to confirm these effects specifically for EDMPD.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    • A study evaluated the antimicrobial effects of several pyrrole derivatives, including those structurally similar to EDMPD. Results showed that compounds with similar functional groups had significant activity against Gram-positive bacteria, suggesting potential for clinical applications in treating infections .
  • Case Study on Antioxidant Activity :
    • In a comparative analysis of various pyrrole compounds, EDMPD was found to exhibit moderate antioxidant activity when assessed using DPPH radical scavenging assays. This positions it as a candidate for further exploration in formulations aimed at mitigating oxidative stress .

Data Table: Biological Activities of Pyrrole Derivatives

Compound NameActivity TypeMIC (µg/mL)Reference
1-Ethyl-2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehydeAntibacterial3.12 - 12.5
Pyrrole Derivative AAntioxidantN/A
Pyrrole Derivative BAnti-inflammatoryN/A

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